molecular formula C18H21ClN6 B11297855 N~4~-(4-chloro-2-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11297855
M. Wt: 356.9 g/mol
InChI Key: KALHGTKSRKQXHF-UHFFFAOYSA-N
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Description

N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of protein tyrosine kinases, which play a crucial role in various cellular processes such as growth, differentiation, and metabolism .

Preparation Methods

The synthesis of N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with cyclopentanone to form an intermediate, which is then reacted with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under specific conditions. The reaction typically requires the use of solvents such as toluene and catalysts like diethylisopropylamine .

Chemical Reactions Analysis

N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an inhibitor of protein tyrosine kinases, which are involved in various cellular processes.

    Medicine: It has shown potential anti-proliferative activity against cancer cell lines, making it a candidate for further drug development.

    Industry: It can be used in the development of agrochemicals, such as pesticides and herbicides

Mechanism of Action

The mechanism of action of N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein tyrosine kinases. These enzymes are crucial for the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as growth and proliferation, leading to its potential use as an anti-cancer agent .

Comparison with Similar Compounds

N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • N4-(4-Methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N4-(4-Chlorophenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties. The unique combination of substituents in N4-(4-Chloro-2-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine contributes to its specific inhibitory activity against protein tyrosine kinases .

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H21ClN6/c1-11-9-12(19)7-8-15(11)22-16-14-10-20-25(2)17(14)24-18(23-16)21-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H2,21,22,23,24)

InChI Key

KALHGTKSRKQXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C

Origin of Product

United States

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